molecular formula C27H44N7O20P3S B10770653 HMG-CoA CAS No. 26926-09-0

HMG-CoA

Cat. No.: B10770653
CAS No.: 26926-09-0
M. Wt: 911.7 g/mol
InChI Key: CABVTRNMFUVUDM-VRHQGPGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) is a critical intermediate in the mevalonate pathway, which governs cholesterol biosynthesis and the production of isoprenoid compounds essential for cellular functions such as membrane integrity, signaling, and post-translational protein modifications . This compound reductase (HMGCR), the rate-limiting enzyme in this pathway, catalyzes the reduction of this compound to mevalonic acid. This enzyme is a primary therapeutic target for hypercholesterolemia, with statins serving as its most widely prescribed inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

HMG-CoA is synthesized from acetyl coenzyme A and acetoacetyl coenzyme A through the catalytic action of this compound synthase. The reaction involves the condensation of these two molecules to form this compound. The reaction conditions typically require the presence of the enzyme and an appropriate buffer system to maintain the pH and ionic strength necessary for enzyme activity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of recombinant DNA technology to express this compound synthase in microbial hosts such as Escherichia coli. The microbial cultures are grown in bioreactors under controlled conditions to optimize the yield of this compound. The product is then purified using chromatographic techniques .

Chemical Reactions Analysis

Reduction of HMG-CoA to Mevalonate

This compound reductase (HMGR), the rate-limiting enzyme in cholesterol biosynthesis, catalyzes this NADPH-dependent four-electron reduction :
(S)-HMG-CoA+2 NADPH+2H+(R)-mevalonate+2 NADP++CoA-SH\text{(S)-HMG-CoA} + 2\text{ NADPH} + 2\text{H}^+ \rightarrow \text{(R)-mevalonate} + 2\text{ NADP}^+ + \text{CoA-SH}

Mechanistic steps :

StepReactionIntermediateCofactor Role
1Thioester reductionMevaldyl-CoANADPH donates first hydride
2Hemithioacetal decompositionMevaldehydeGlu83 acts as acid/base
3Aldehyde reductionMevalonateNADPH donates second hydride

Structural insights :

  • Catalytic residues : Lys267 polarizes the thioester carbonyl, while His381 protonates CoA-SH .

  • Flap domain dynamics : A mobile α-helix bundle (residues 377–428) gates cofactor exchange (NADPH ↔ NADP⁺) between reduction steps .

This compound Lyase Reaction in Ketogenesis

This compound lyase cleaves this compound into acetyl-CoA and acetoacetate during ketogenesis :
This compoundAcetyl-CoA+Acetoacetate\text{this compound} \rightarrow \text{Acetyl-CoA} + \text{Acetoacetate}

Key characteristics :

  • Critical for ketone body production during fasting or diabetic conditions.

  • The reaction involves a retro-aldol cleavage mechanism, generating a reactive enolate intermediate .

Regulatory Mechanisms of HMGR

HMGR activity is tightly controlled through:

Regulatory MechanismEffectMolecular Basis
Sterol-accelerated degradationReduces enzyme stabilityInsig proteins recruit E3 ligase gp78 for ubiquitination
Statin inhibitionCompetitive inhibitionStatins mimic this compound’s transition state
PhosphorylationShort-term inactivationAMPK phosphorylates Ser872, reducing activity

Clinical relevance :

  • Statins (e.g., atorvastatin) lower cholesterol by blocking HMGR, but efficacy varies due to genetic polymorphisms (e.g., frameshift mutations in HMGCR) .

Stereochemical Considerations

  • HMGR exclusively processes (S)-HMG-CoA to (R)-mevalonate, preserving configuration through a proton relay involving Glu83 and Lys267 .

  • Malate synthase analog studies confirm inversion of configuration during this compound synthesis .

Evolutionary and Pharmacological Significance

  • Antimicrobial targets : Bacterial HMGR variants lack human-like regulation, making them potential drug targets .

  • Pathway crosstalk : this compound links leucine catabolism (via this compound lyase) and isoprenoid biosynthesis (via mevalonate) .

Scientific Research Applications

Cholesterol Management

HMG-CoA reductase inhibitors, commonly known as statins, are widely used for managing hypercholesterolemia and preventing cardiovascular diseases. These medications lower total cholesterol and low-density lipoprotein cholesterol levels while increasing high-density lipoprotein cholesterol levels. Statins are indicated for both primary and secondary prevention of atherosclerotic cardiovascular disease (ASCVD) .

Autoimmune Disorders

Research has demonstrated that this compound reductase inhibitors can modulate immune responses. For instance, fluvastatin has been shown to reduce the severity of experimental autoimmune myocarditis by inhibiting nuclear factor-κB activation . This suggests potential therapeutic applications in autoimmune conditions.

Cancer Therapy

This compound reductase inhibitors have been investigated for their effects on cancer cell growth and survival. In human neuroblastoma cells, lovastatin was identified as a potent inhibitor that selectively targets drug-resistant cell lines expressing P-glycoprotein . This highlights the potential use of this compound inhibitors in overcoming chemotherapy resistance.

Inhibition Studies

Recent studies have employed molecular docking and dynamics simulations to explore the binding affinities of various compounds to this compound reductase. For example, myricetin and quercetin have shown significant interaction capabilities with this compound reductase, indicating their potential as therapeutic agents . The binding energies calculated during these studies provide insights into the design of new inhibitors with enhanced efficacy.

Neuroprotective Effects

The role of this compound reductase in neuroprotection has also been explored. A study found that certain inhibitors could protect against oxidative stress-induced neuronal damage, suggesting their utility in treating neurodegenerative diseases . This area is ripe for further investigation given the increasing prevalence of such disorders.

Case Studies

Study FocusFindingsImplications
Cholesterol Management Statins effectively lower cholesterol levels and reduce ASCVD risk .Essential for cardiovascular disease prevention strategies.
Autoimmune Disorders Fluvastatin reduced myocarditis severity via NFκB inhibition .Potential treatment for autoimmune conditions like myocarditis.
Cancer Therapy Lovastatin induced cytotoxicity in drug-resistant neuroblastoma cells .May improve outcomes in chemotherapy-resistant cancers.
Neuroprotection Inhibitors showed protective effects against oxidative stress in neurons .Could lead to new treatments for neurodegenerative diseases.

Mechanism of Action

HMG-CoA exerts its effects primarily through its role as a substrate for this compound reductase. This enzyme catalyzes the conversion of this compound to mevalonate, a critical step in the biosynthesis of cholesterol. The inhibition of this compound reductase by statins leads to a decrease in cholesterol synthesis, which in turn lowers blood cholesterol levels. The molecular targets involved include the active site of this compound reductase and the regulatory pathways that control its expression and activity .

Comparison with Similar Compounds

Natural Product Inhibitors

Natural compounds exhibit diverse mechanisms and structural motifs for HMGCR inhibition:

Compound Class Source Key Inhibitors IC50 / Binding Affinity Structural Features Reference
Diterpenes Salvia multicaulis 7-Acetoxyhorminone Comparable to simvastatin Decalin ring system
Flavonoids Begonia nelumbiifolia Rutin, Quercetin IC50 = 4.92 ppm (crude extract) Hydroxyl groups for H-bonding
Lanostane Triterpenes Ganoderma leucocontextum Compounds 1, 3, 6, 10–14 Stronger inhibition than atorvastatin Oxidative modifications
Sterols Tacca leontopetaloides Stigmasterol Binding affinity = -7.2 kcal/mol Rigid tetracyclic structure
Phenolic Acids Hawthorn (Crataegus) Quercetin, Hyperoside Synergistic inhibition (79.48% combined) Glycosylation enhances solubility

Key Findings :

  • Structural diversity : Unlike statins, natural inhibitors (e.g., diterpenes, triterpenes) lack the HMG-like moiety but rely on hydrophobic interactions and hydrogen bonding to bind HMGCR .
  • Potency variability: Lanostane triterpenes from Ganoderma mushrooms surpass atorvastatin in vitro, while Tacca tuber extracts (IC50 = 4.92 ppm) approach simvastatin’s efficacy (IC50 = 4.62 ppm) .
  • Synergistic effects : Hawthorn compounds (quercetin, hyperoside) show enhanced activity when combined, highlighting the importance of phytocomplex interactions .

Species-Specific Variations in HMGCR

  • Bacterial vs. mammalian HMGCR: Bacterial isoforms (e.g., in Staphylococcus) exhibit divergent pathways for isoprenoid synthesis, reducing susceptibility to statins. Some species bypass HMGCR entirely via the MEP pathway .
  • Tissue-specific expression : In mammals, HMGCR activity varies by tissue (e.g., high in liver, negligible in brain), influencing inhibitor pharmacokinetics .

Research Implications

  • Drug development: Natural products provide novel scaffolds (e.g., diterpenes, triterpenes) for designing non-statin HMGCR inhibitors with fewer side effects .
  • Bacterial resistance: The complexity of bacterial isoprenoid pathways necessitates species-specific targeting .

Biological Activity

3-Hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) is a crucial compound in the biosynthesis of cholesterol and other isoprenoids. Its biological activity primarily revolves around the enzyme this compound reductase, which catalyzes the conversion of this compound to mevalonate, marking the rate-limiting step in cholesterol synthesis. This article delves into the biological activity of this compound, focusing on its role in cholesterol metabolism, implications for disease prevention, and therapeutic applications.

Overview of this compound and this compound Reductase

This compound is a key intermediate in the mevalonate pathway, which is essential for synthesizing cholesterol and other important biomolecules. The enzyme this compound reductase (HMGR) is a target for statins, a class of drugs used to lower cholesterol levels in patients at risk for cardiovascular diseases. Statins inhibit HMGR, leading to decreased cholesterol synthesis and subsequent reduction in low-density lipoprotein (LDL) levels.

Biological Functions of this compound

  • Cholesterol Synthesis :
    • This compound is converted to mevalonate by HMGR, which subsequently leads to the production of cholesterol.
    • Cholesterol is vital for cell membrane integrity and serves as a precursor for steroid hormones and bile acids.
  • Isoprenoid Synthesis :
    • Beyond cholesterol, the mevalonate pathway produces isoprenoids that are essential for various cellular functions, including protein prenylation, which affects cell signaling and growth.
  • Regulatory Role :
    • The activity of HMGR is tightly regulated by feedback mechanisms involving cholesterol levels; high cholesterol levels downregulate HMGR expression.

Statins and Their Effects

Statins, such as atorvastatin and rosuvastatin, are widely used to inhibit HMGR. Their primary effects include:

  • Lipid Lowering : Statins significantly reduce LDL cholesterol levels, thereby lowering the risk of atherosclerosis and cardiovascular events .
  • Anti-inflammatory Effects : Statins have been shown to exert anti-inflammatory effects by reducing levels of C-reactive protein (CRP) and inhibiting pro-inflammatory cytokines .
  • Bone Health : Recent studies suggest that statin use may be associated with reduced hip fracture risk in elderly populations .

Case Studies

  • Epithelial Ovarian Cancer :
    A case-control study involving over 63,000 participants indicated that genetically proxied inhibition of this compound reductase was associated with lower odds of developing epithelial ovarian cancer (odds ratio 0.60) among both the general population and BRCA1/2 mutation carriers .
  • Hip Fracture Risk :
    A study involving elderly patients found that statin use was linked to a significant reduction in hip fracture risk (adjusted odds ratio 0.29), suggesting potential benefits beyond lipid lowering .

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

  • Inhibition Mechanisms : Studies have demonstrated that this compound reductase inhibitors not only lower cholesterol but also modulate immune responses by acting on nuclear factor κB (NF-κB), which plays a role in inflammatory processes .
  • Neuroprotective Properties : Some studies have indicated that certain compounds related to this compound may have neuroprotective effects, though further research is needed to clarify these findings .

Data Table: Comparative Efficacy of Statins

StatinLDL Reduction (%)Additional Benefits
Atorvastatin30-50Anti-inflammatory effects
Rosuvastatin40-60Potential bone health benefits
Simvastatin25-45Reduced risk of cardiovascular events

Q & A

Basic Research Questions

Q. What are standard methodologies for assessing HMG-CoA reductase activity in vitro?

  • Methodological Answer : The most common approach involves spectrophotometric assays measuring NADPH oxidation at 340 nm over time. For example, reaction mixtures containing this compound, NADPH, and the enzyme are incubated at 37°C, with absorbance recorded every 30 seconds for 15 minutes. Pravastatin or other inhibitors are used as positive controls, while distilled water serves as a negative control. Statistical validation requires triplicate experiments analyzed via one-way ANOVA (SPSS or similar software) .
  • Key Considerations : Ensure substrate concentrations (e.g., 0.6 μg/mL this compound) and inhibitor doses (1–125 μg/mL) are optimized to avoid non-linear kinetics .

Q. How can researchers validate this compound reductase inhibition in cellular or biochemical models?

  • Methodological Answer : Use IC50 calculations via dose-response curves (Origin Pro or GraphPad). For instance, compounds like lycopene or statins are tested at varying concentrations, with inhibition (%) calculated as [(Control Absorbance – Sample Absorbance)/Control Absorbance] × 100. Validation includes comparison to known inhibitors (e.g., pravastatin) and statistical thresholds (p < 0.05) .
  • Key Considerations : Include controls for non-specific binding and validate enzyme purity using SDS-PAGE or activity kits .

Advanced Research Questions

Q. How can molecular docking and dynamics resolve conflicting data on inhibitor binding affinities?

  • Methodological Answer : Use Autodock 4.2 or Argus Lab to simulate ligand-receptor interactions. For example, docking lycopene or synthetic pyrrole-based compounds into the this compound reductase active site (PDB ID: 1DQ9) reveals binding energies (e.g., -9.98 to -12.89 kcal/mol). Validate models using PROSA Z-scores (>2.24) and Ramachandran plots to ensure <2% residues in disallowed regions .
  • Key Considerations : Cross-validate docking results with experimental IC50 values and account for solvent effects or co-crystallized ligands .

Q. What strategies address heterogeneity in meta-analyses of this compound reductase inhibitor studies?

  • Methodological Answer : Apply random-effects models to account for variability across studies. For example, assess heterogeneity via Cochran’s Q-test and I² statistics. If significant heterogeneity exists (I² > 50%), stratify by factors like study design (e.g., randomized trials vs. observational studies) or patient LDL levels. Weight studies by inverse variance to prioritize high-quality data .
  • Key Considerations : Exclude studies with inadequate blinding or non-intent-to-treat analysis to minimize bias .

Q. How can structural biology guide the design of hepatoselective this compound reductase inhibitors?

  • Methodological Answer : Use X-ray crystallography (e.g., PDB ID: 2Q1L) to identify liver-specific binding pockets. For instance, pyrrole-based inhibitors with fluorophenyl groups exhibit hepatoselectivity due to interactions with membrane-bound enzyme isoforms. Optimize logP values and polar surface area to enhance liver targeting .
  • Key Considerations : Validate selectivity via in vivo models measuring hepatic vs. extrahepatic enzyme activity .

Q. Methodological Optimization

Q. What experimental designs improve reproducibility in this compound reductase studies?

  • Methodological Answer : Implement Box-Behnken response surface methodology (RSM) to optimize assay conditions (e.g., pH, temperature, substrate concentration). For example, RSM identified optimal this compound reductase inhibitor production in Fusarium solani cultures, reducing variability by 23% compared to one-factor-at-a-time approaches .
  • Key Considerations : Use ANOVA with Tukey’s post hoc test to validate RSM model significance (p < 0.05) .

Q. How do researchers reconcile contradictory findings in enzyme kinetics across species?

  • Methodological Answer : Perform comparative kinetics using purified enzymes from divergent species (e.g., Brassica juncea HMGS vs. human HMGCR). For example, Pseudomonas aeruginosa this compound lyase shows a pH optimum of 7.0 vs. 8.5–9.0 in avian enzymes. Use site-directed mutagenesis to pinpoint residue-specific contributions to catalytic differences .
  • Key Considerations : Include phylogenetic analysis to contextualize evolutionary divergence in enzyme mechanisms .

Q. Data Validation and Reporting

Q. What criteria ensure rigor in reporting this compound reductase inhibitor studies?

  • Methodological Answer : Follow CONSORT guidelines for clinical trials or ARRIVE for preclinical studies. Disclose sample size calculations, randomization methods, and blinding protocols. For example, the Cholesterol and Recurrent Events Trial (CARE) reported absolute risk reductions (3%) and 95% confidence intervals for pravastatin efficacy, enhancing transparency .
  • Key Considerations : Use PRISMA checklists for systematic reviews to document search strategies (e.g., PubMed/MEDLINE keywords: "this compound reductase inhibitor" AND "clinical trial") .

Q. How can computational models validate novel this compound reductase inhibitors?

  • Methodological Answer : Combine molecular dynamics (GROMACS) with free-energy perturbation (FEP) to predict binding free energies. Validate using experimental IC50 values and correlate with docking scores (e.g., Autodock Vina). For instance, PROSA Z-scores >2.24 confirm model reliability in lycopene studies .
  • Key Considerations : Cross-check computational predictions with mutagenesis data (e.g., catalytic residue mutations reducing activity by >80%) .

Q. Cross-Disciplinary Applications

Q. How do this compound reductase inhibitors intersect with non-cardiovascular research (e.g., Alzheimer’s disease)?

  • Methodological Answer : Use transgenic mouse models (e.g., APP/PS1) to assess statin effects on amyloid-β levels. Measure brain cholesterol synthesis via deuterated water labeling and GC-MS. For example, mevastatin reduced hippocampal Aβ42 by 40% in murine models, linked to HMGCR inhibition in astrocytes .
  • Key Considerations : Control for blood-brain barrier permeability using LC-MS/MS quantification of drug levels in CSF .

Properties

IUPAC Name

(3S)-5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44N7O20P3S/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t14-,19-,20-,21+,25-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABVTRNMFUVUDM-VRHQGPGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC(=O)O)(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44N7O20P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862689
Record name (S)-3-Hydroxy-3-methylglutaryl coenzyme A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

911.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxy-3-methylglutaryl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001375
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

26926-09-0, 1553-55-5
Record name (S)-3-Hydroxy-3-methylglutaryl coenzyme A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-(hydrogen 3-hydroxy-3-methylglutaryl)coenzyme A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.820
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Hydroxy-3-methylglutaryl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001375
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.